molecular formula C17H18N2O2 B12913751 3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one CAS No. 135525-72-3

3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one

Cat. No.: B12913751
CAS No.: 135525-72-3
M. Wt: 282.34 g/mol
InChI Key: QTDHSVQLRCNIKE-UHFFFAOYSA-N
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Description

3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a synthetic chemical reagent designed for research and development purposes in medicinal chemistry and pharmacology. This compound features a benzofuran moiety linked to a substituted pyridin-2-one core, a structural motif found in molecules with diverse biological activities. Researchers investigating novel therapeutic agents may find this compound of interest for preliminary in vitro screening against a panel of cancer cell lines, such as chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620), to assess its cytotoxic potential and selectivity . The benzofuran scaffold is recognized in scientific literature for its significant research value. Studies on related benzofuran derivatives have indicated potential research applications in mechanisms involving the induction of apoptosis via caspase-dependent pathways, manipulation of reactive oxygen species (ROS) levels, and inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6) . Furthermore, such compounds are often explored for their antibacterial properties against standard and clinical Gram-positive bacterial strains . The specific mechanism of action for this particular analog would require thorough investigation by researchers. The synthesis and purification of this material are conducted to meet high standards, with structural confirmation typically achieved through analytical techniques including 1H NMR, 13C NMR, and mass spectrometry . This product is intended for use in a controlled laboratory environment by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

135525-72-3

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-(1-benzofuran-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C17H18N2O2/c1-3-12-9-15(17(20)19-11(12)2)18-10-14-8-13-6-4-5-7-16(13)21-14/h4-9,18H,3,10H2,1-2H3,(H,19,20)

InChI Key

QTDHSVQLRCNIKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3O2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

  • Construction of the substituted pyridin-2(1H)-one core with ethyl and methyl groups at the 5- and 6-positions.
  • Introduction of an amino group at the 3-position.
  • Coupling of the amino group with 2-benzofuranylmethyl halide or equivalent electrophile to form the secondary amine linkage.

This approach is consistent with methods used for related 3-aminopyridin-2(1H)-one derivatives, which have been synthesized and evaluated for biological activity such as HIV-1 reverse transcriptase inhibition.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1 Synthesis of 5-ethyl-6-methylpyridin-2(1H)-one core Starting from substituted pyridine precursors or via cyclization reactions Methyl and ethyl groups introduced via alkylation or during ring formation
2 Introduction of amino group at 3-position Nitration followed by reduction or direct amination Selective substitution at 3-position critical
3 Preparation of 2-benzofuranylmethyl electrophile Halogenation of 2-benzofuran-methanol to form 2-benzofuranylmethyl chloride or bromide Halide serves as alkylating agent
4 Coupling reaction Nucleophilic substitution of amino group with 2-benzofuranylmethyl halide under basic conditions Often performed in polar aprotic solvents, e.g., DMF, with base like K2CO3
5 Purification and isolation Crystallization or chromatography Final compound isolated as free base or salt

Detailed Reaction Conditions and Yields

  • Core pyridinone synthesis : Literature reports synthesis of 3-aminopyridin-2(1H)-one derivatives via condensation and cyclization of appropriate precursors, with yields ranging from 60-80%.
  • Amination step : Selective amination at the 3-position can be achieved by nitration followed by catalytic hydrogenation or by direct nucleophilic substitution, with yields typically above 70%.
  • Coupling with benzofuranylmethyl moiety : The amino group reacts with 2-benzofuranylmethyl halide under mild heating (50-80°C) in the presence of a base such as potassium carbonate or sodium hydride. Yields for this step are reported in the range of 65-75%.
  • Purification : The final product is often purified by recrystallization from suitable solvents or by preparative HPLC to achieve purity >98%.

Alternative Synthetic Approaches

  • Bisulfite–aldehyde complex method : For related heterocyclic compounds, formation of bisulfite–aldehyde complexes has been used to enhance yields and scalability in coupling steps. This method could be adapted for the benzofuranylmethyl aldehyde intermediate to improve coupling efficiency.
  • Microwave-assisted synthesis : Accelerated reaction times and improved yields have been reported for amide bond formation and coupling reactions under microwave irradiation, which may be applicable to the amination and coupling steps.

Research Findings and Optimization

  • The coupling step between the amino-pyridinone and benzofuranylmethyl halide is critical for overall yield and purity.
  • Use of polar aprotic solvents and mild bases improves nucleophilic substitution efficiency.
  • Controlling reaction temperature (50-80°C) prevents side reactions such as over-alkylation or decomposition.
  • Purification by crystallization yields stable hydrobromide or hydrochloride salts with high purity (≥99% by HPLC).
  • Analytical data such as NMR, mass spectrometry, and HPLC retention times confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Remarks
Pyridinone core synthesis Substituted pyridine precursors Cyclization, alkylation 60-80 Methyl and ethyl groups introduced
Amination at 3-position Nitration + reduction or direct amination Catalytic hydrogenation or nucleophilic substitution 70-85 Selectivity important
Benzofuranylmethyl halide preparation 2-Benzofuran-methanol + halogenating agent Halogenation (e.g., PBr3) 70-80 Electrophile for coupling
Coupling reaction Amino-pyridinone + benzofuranylmethyl halide Base (K2CO3), DMF, 50-80°C 65-75 Nucleophilic substitution
Purification Recrystallization or chromatography Solvent-dependent >98 purity Final product isolation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the pyridinone ring, potentially using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions might occur at the amine or pyridinone positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce fully saturated pyridinone rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with benzofuran and pyridinone structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for “3-((Benzofuran-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The benzofuran moiety could engage in π-π stacking interactions, while the pyridinone ring might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at Position 3 Log(1/IC₅₀) Log P Polarizability (ų) Notes
Target Compound 2-Benzofuranylmethylamino 3.98 -0.54 31.21 Moderate potency; balanced lipophilicity
G2 (3-[(5′-Azabenzofuran-2′-yl)methyl]amino) 5′-Azabenzofuranylmethylamino 4.49 -0.54 31.21 Higher potency than benzofuran analog; similar lipophilicity
L-697,661 (4,7-Dichlorobenzoxazol-2-yl)methylamino ~4.7* N/A N/A Potent anti-HIV activity (95% inhibition in MT4 cells); entered clinical trials
Hoffman’s Compound 2-(Benzoxazol-2-yl)ethyl N/A N/A N/A Stable derivative with retained RT inhibition; evaluated for bioavailability
G4 (3-Benzylamino) Benzylamino 5.27 0.67 28.58 Highest potency but higher Log P (potential solubility issues)
3-Dimethylamino-4-(3,5-dimethylbenzyl) Dimethylamino and arylalkyl N/A N/A N/A Inhibits phosphorolytic activity of RT; active against AZT-resistant strains

*Estimated from referenced IC₅₀ values.

Key Comparative Findings

Impact of Substituent Heterocycles

  • Benzofuran vs. Benzoxazole : The target compound’s benzofuran group (Log(1/IC₅₀) = 3.98) is less potent than the benzoxazole analog G2 (Log(1/IC₅₀) = 4.49) . The electron-withdrawing chlorine atoms in L-697,661’s dichlorobenzoxazole further enhance potency (IC₅₀ ~30 nM) .

Role of Substituent Flexibility

  • Methylene Linker: The target compound’s flexible methylene linker (between benzofuran and pyridinone) contrasts with Hoffman’s rigid ethyl-benzoxazole derivative. Flexibility may reduce steric hindrance but lower metabolic stability .
  • Benzyl vs. Heterocyclic Groups: The benzylamino derivative (G4) exhibits the highest potency (Log(1/IC₅₀) = 5.27) but suffers from higher Log P (0.67), suggesting trade-offs between activity and solubility .

Biological Activity

3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one, also known as Benzofuran-pyridinone , is a complex organic compound with potential biological activities that are of interest in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Molecular Information:

  • CAS Number: 135525-72-3
  • Molecular Formula: C17H18N2O2
  • Molecular Weight: 282.34 g/mol
  • IUPAC Name: 3-(1-benzofuran-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one

Structural Characteristics:
The compound features a benzofuran moiety linked to a pyridinone structure, which is significant for its biological interactions. The presence of both aromatic and heterocyclic components enhances its potential as a pharmacological agent.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Moiety: Starting from benzofuran precursors, such as benzofuran-2-carboxylic acid, which undergoes reduction and amination.
  • Synthesis of Pyridinone Core: This can be achieved through the reaction of ethyl acetoacetate with appropriate amines under acidic or basic conditions.
  • Coupling Reaction: The final step involves coupling the benzofuran derivative with the pyridinone using coupling reagents like EDCI or DCC to form the target compound.

Cytotoxicity and Antitumor Activity

Research has shown that compounds related to benzofuran derivatives exhibit significant cytotoxic activity against various tumor cell lines. For instance, studies comparing different benzofuran derivatives demonstrated selective cytotoxicity towards human oral squamous cell lines (HSC-2 and HSC-3) while sparing normal cells (human gingival fibroblasts) . This suggests a potential for tumor-specific action.

Table 1: Cytotoxic Activity Against Tumor Cell Lines

CompoundCell LineSensitivity
HSC-2SensitiveHigh
HSC-3ResistantLow
HGFResistantHigh

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The benzofuran moiety may facilitate π-π stacking interactions with target proteins, while the pyridinone ring can form hydrogen bonds, enhancing binding affinity and specificity.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • A study on various benzofuran derivatives indicated that modifications in their structure could enhance their cytotoxic effects against cancer cells .
  • Another investigation into the antibacterial properties of similar compounds revealed that electron-withdrawing groups significantly improved antimicrobial efficacy .

Table 2: Antimicrobial Activity Comparison

CompoundAntibacterial Activity (S. aureus)Antifungal Activity (C. tropicalis)
Standard++++++
Compound A++++
Compound B++

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